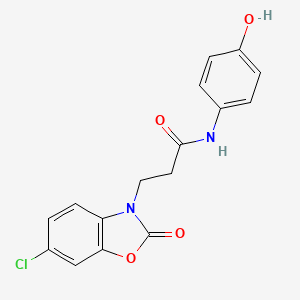![molecular formula C20H28N4OS B5356624 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propyl-1-piperazinyl)acetamide](/img/structure/B5356624.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propyl-1-piperazinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials to determine its efficacy and safety in humans.
Wirkmechanismus
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propyl-1-piperazinyl)acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, this compound prevents the activation of B cells and reduces the production of inflammatory cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the production of inflammatory cytokines, inhibits the proliferation of cancer cells, and prevents the activation of B cells and other immune cells. This compound has also been shown to have a good safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propyl-1-piperazinyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. This compound also has good bioavailability and can be administered orally, making it a convenient treatment option. However, one limitation of this compound is its potential to cause immunosuppression, which can increase the risk of infections.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propyl-1-piperazinyl)acetamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. This compound may also have potential as a combination therapy with other cancer treatments. Further studies are needed to determine the optimal dosing and treatment regimens for this compound and to assess its long-term safety and efficacy in humans.
Synthesemethoden
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propyl-1-piperazinyl)acetamide involves several steps, including the reaction of 3,4-dimethylbenzene with thioamide, followed by the reaction of the resulting product with propyl piperazine and acetic anhydride. The final product is then purified using various chromatographic techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propyl-1-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and preventing autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-4-7-23-8-10-24(11-9-23)13-19(25)22-20-21-18(14-26-20)17-6-5-15(2)16(3)12-17/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZXQOVGPORSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-bromo-4-(dimethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356548.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5356555.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356566.png)
![3-{2-[ethyl(4-hydroxybutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5356572.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]methionine](/img/structure/B5356579.png)
![N-[4-(allyloxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5356580.png)
![N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5356592.png)
![(3R*,4R*)-1-[6-isopropyl-2-(trifluoromethyl)-4-pyrimidinyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5356608.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-1-ylacetyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356611.png)
![2-{[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5356616.png)


![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356637.png)
![2-(2-furyl)-N-methyl-2-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5356640.png)
